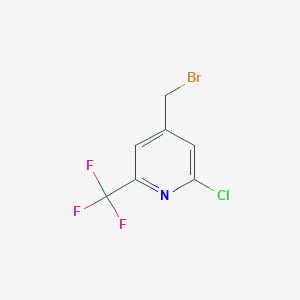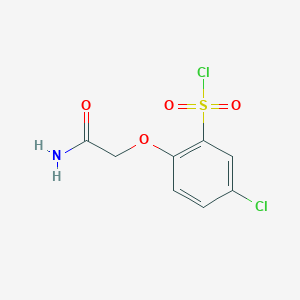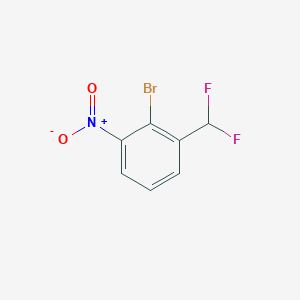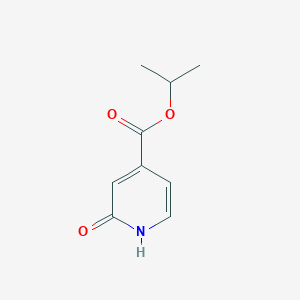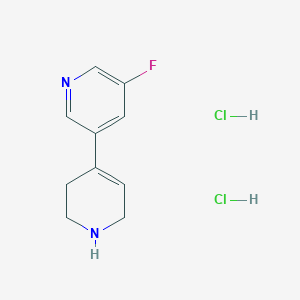![molecular formula C7H4ClN3O2 B1377215 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1060816-55-8](/img/structure/B1377215.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a pyrrolo-pyrimidine compound . It is used as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C7H4ClN3O2 . The InChI code is 1S/C7H4ClN3O2/c8-7-10-4 (6 (12)13)3-1-2-9-5 (3)11-7/h1-2H, (H,12,13) (H,9,10,11) .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 197.58 g/mol . The compound is a solid at room temperature . The InChI key is JYJJQIASHARUKN-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Structural Significance
The importance of pyrrolo[2,3-d]pyrimidine derivatives, closely related to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, has been extensively studied due to their broad synthetic applications and bioavailability in the medicinal and pharmaceutical industries. Hybrid catalysts play a crucial role in synthesizing various structurally significant derivatives through one-pot multicomponent reactions, highlighting the compound's versatility and applicability in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine derivatives exhibit a wide range of biological and medicinal applications. Notably, they serve as exquisite sensing materials and have substantial biological significance, including antimicrobial and antiviral properties. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes, highlighting their potential in biological sensing and medical applications (Jindal & Kaur, 2021).
Moreover, pyrimidines are known for their anti-inflammatory activities, attributed to their inhibitory responses against various inflammatory mediators. The exploration of the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives illuminates their potential as potent anti-inflammatory agents, offering insights for developing novel therapeutic compounds with minimized toxicity (Rashid et al., 2021).
Metabolic and Pathogen Defense Role
Pyrrolo[2,3-d]pyrimidine derivatives also play a role in plant defense mechanisms against pathogens. Research indicates that compounds related to pyrrolo[2,3-d]pyrimidine metabolism in plants are critical in resistance against bacterial pathogens. These findings underscore the compound's importance in agricultural science, particularly in enhancing crop resistance to diseases (Qamar, Mysore, & Senthil-Kumar, 2015).
Safety and Hazards
The safety data sheet for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid indicates that it is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H301, and the precautionary statements include P301 + P310 .
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Similar compounds, such as janus kinase (jak) inhibitors, are known to inhibit the activity of one or more of the jak family of enzymes .
Mode of Action
The specific mode of action of This compound It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes such as cell division and death .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds are known to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is involved in cell division, death, and tumor formation processes .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Análisis Bioquímico
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including inducing apoptosis and causing tissue damage . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Propiedades
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOQQZEOOJBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743659 |
Source


|
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060816-55-8 |
Source


|
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

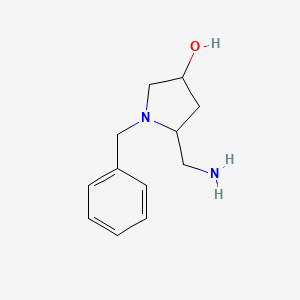

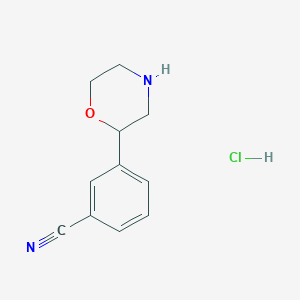

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)

